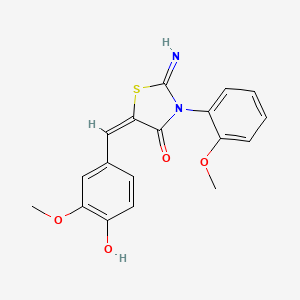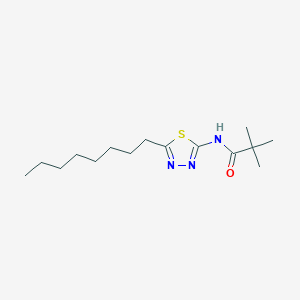
2,2-dimethyl-N-(5-octyl-1,3,4-thiadiazol-2-yl)propanamide
Vue d'ensemble
Description
Thiadiazole derivatives are of significant interest in the field of chemistry and materials science due to their diverse biological activities and potential applications in various domains. Compounds with a thiadiazole core, such as 2,2-dimethyl-N-(5-octyl-1,3,4-thiadiazol-2-yl)propanamide, are synthesized and analyzed for their unique properties which may include herbicidal activity, interaction with receptors, or as part of more complex chemical systems.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the use of cyclic reagents to construct the thiadiazole core, followed by modifications to introduce various substituents. For example, Liu et al. (2008) synthesized a thiadiazolo[2,3-a]pyrimidin derivative using bromine as a cyclic reagent, demonstrating a method that could potentially be adapted for synthesizing the target compound (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is critical in determining their properties and activities. X-ray diffraction techniques are commonly used to elucidate these structures, providing insight into the compound's arrangement and potential interactions. The crystal structure analysis reveals details such as bond lengths, angles, and overall geometry, which are essential for understanding the compound's behavior and reactivity.
Chemical Reactions and Properties
Thiadiazole derivatives participate in a variety of chemical reactions, including nucleophilic substitution and ring closure, to form a wide range of compounds with diverse properties. These reactions are influenced by the structure of the thiadiazole core and the substituents attached to it. The reactivity and chemical behavior of these compounds can be explored through experimental and theoretical studies, shedding light on their potential applications.
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including melting point, solubility, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for specific applications, such as pharmaceuticals or agrochemicals. Studies on similar compounds provide a basis for predicting the physical characteristics of the target compound.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and herbicidal activity, are key areas of research for thiadiazole derivatives. For instance, the herbicidal activity of certain thiadiazole compounds has been documented, suggesting potential agricultural applications (Liu et al., 2008).
Applications De Recherche Scientifique
Synthesis and Biological Significance
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles : Research on (thio)urea and benzothiazole derivatives, including those with 1,3,4-thiadiazole moieties, has revealed a broad spectrum of biological activities. Such compounds have significant roles in medicinal chemistry, serving as therapeutic agents with antifungal, antiviral, and herbicidal properties among others. This underscores the versatility and importance of thiadiazole derivatives in developing new pharmacophores with potential therapeutic applications (Rosales-Hernández et al., 2022).
Synthesis and Biological Activities of 1,3,4-Thiadiazolines : The survey highlights various synthetic methods for 1,3,4-thiadiazoline and related compounds, emphasizing their pharmaceutical significance. These heterocyclic compounds are explored for their biological activity against diverse microbial strains, indicating their potential in drug development and scientific research applications (Yusuf & Jain, 2014).
Mechanisms of Action and Applications
- Biological Activity of Heterocyclic Systems Based on Functionally Substituted 1,3,4-Thia(oxa)diazoles : This review focuses on the pharmacological potential of 1,3,4-thia(oxa)diazole derivatives. It identifies these compounds as crucial for expressing diverse pharmacological activities, making them significant for medicinal chemistry. Their role in antimicrobial, anti-inflammatory, analgetic, antitumor, antitubercular, and antiviral activities showcases the broad applicability of thiadiazole derivatives in scientific research and drug development (Lelyukh, 2019).
Propriétés
IUPAC Name |
2,2-dimethyl-N-(5-octyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3OS/c1-5-6-7-8-9-10-11-12-17-18-14(20-12)16-13(19)15(2,3)4/h5-11H2,1-4H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRLWWCVIIEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NN=C(S1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(5-octyl-1,3,4-thiadiazol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




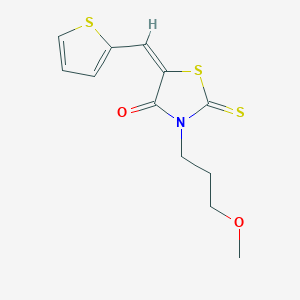
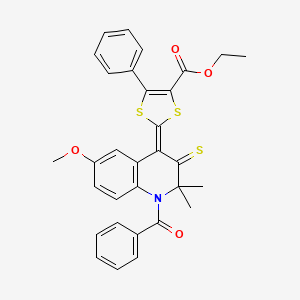
![1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585405.png)
![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4585412.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4585415.png)
![3-[(4-tert-butylphenoxy)methyl]-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585424.png)
![1-cyclopropyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4585426.png)
![7-cyclohexyl-5,6-dimethyl-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4585427.png)

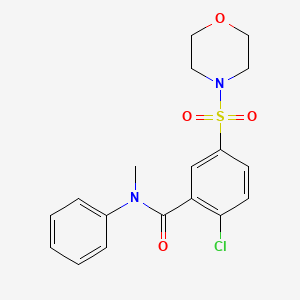
![2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4585440.png)
![isopropyl 3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4585457.png)
